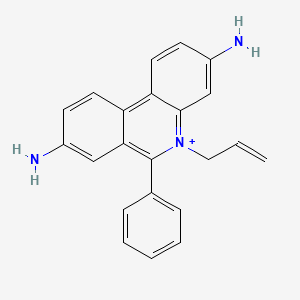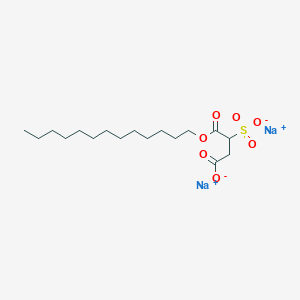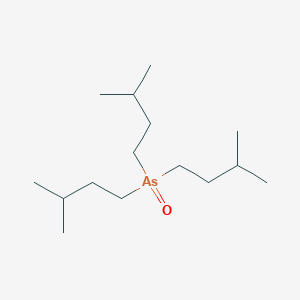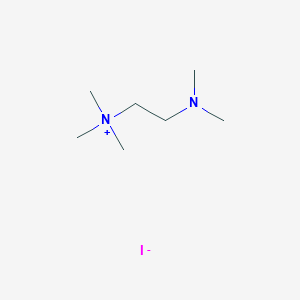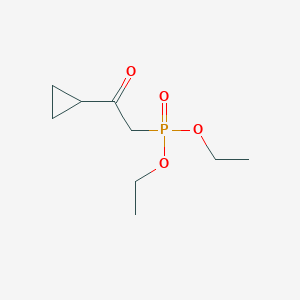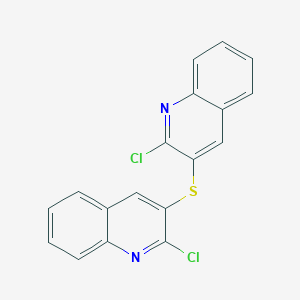
2,2-Dimethyl-1-phenylcyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-phenylcyclopropan-1-ol is an organic compound with the molecular formula C11H14O It is a cyclopropane derivative with a phenyl group and two methyl groups attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylcyclopropan-1-ol typically involves the reaction of phenylmagnesium bromide with 2,2-dimethylcyclopropanone. The reaction is carried out in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H5MgBr+C7H8O→C11H14O+MgBrOH
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-phenylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
2,2-Dimethyl-1-phenylcyclopropan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-phenylcyclopropan-1-ol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique cyclopropane ring structure imparts strain, making it reactive towards various chemical transformations. The phenyl group can participate in π-π interactions and other non-covalent interactions with biological targets.
Comparison with Similar Compounds
2,2-Dimethyl-1-phenylcyclopropan-1-ol can be compared with other similar compounds such as:
2,2-Dimethyl-1-phenylpropan-1-ol: Similar structure but lacks the cyclopropane ring.
2,2-Dimethyl-1-phenylcyclopropane: Similar structure but lacks the hydroxyl group.
1-Phenylcyclopropan-1-ol: Similar structure but lacks the two methyl groups.
The uniqueness of this compound lies in its combination of a cyclopropane ring, phenyl group, and hydroxyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
66448-76-8 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenylcyclopropan-1-ol |
InChI |
InChI=1S/C11H14O/c1-10(2)8-11(10,12)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3 |
InChI Key |
BOZXJPAGHROXOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


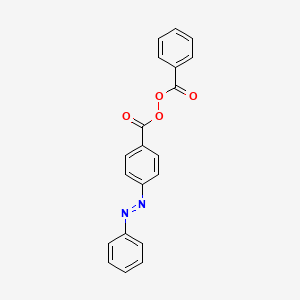
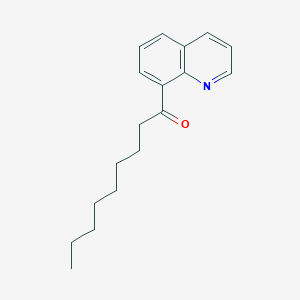
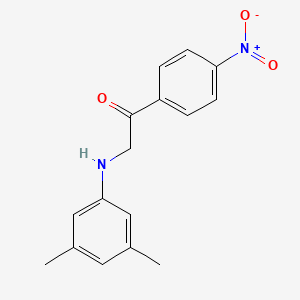
![Tetracyclo[2.1.0.01,3.02,5]pentane](/img/structure/B14467978.png)
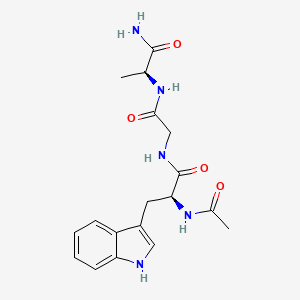
![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
